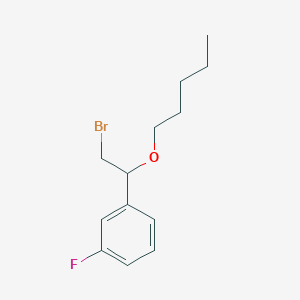
2-Cyclopropyl-1-fluoro-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the substitution reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring is attacked by electrophiles, leading to substitution of the hydrogen atoms.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, such as in the presence of strong bases or nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenols or quinones, and reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Reagents: Aluminum chloride (AlCl3), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C).
Major Products Formed
Substituted Benzenes: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Phenols and Quinones: Oxidation reactions can yield phenolic compounds and quinones.
Cyclohexane Derivatives: Reduction reactions can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron-rich nature allows it to participate in various chemical reactions, leading to the formation of different products. The cyclopropyl group and fluorine atom influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclopropyl-1-fluoro-4-chlorobenzene
- 2-Cyclopropyl-1-fluoro-4-bromobenzene
- 2-Cyclopropyl-1-fluoro-4-iodobenzene
Uniqueness
2-Cyclopropyl-1-fluoro-4-methylbenzene is unique due to the presence of the cyclopropyl group, which introduces ring strain and affects the compound’s reactivity. The fluorine atom enhances the compound’s stability and influences its electronic properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H11F |
|---|---|
Molekulargewicht |
150.19 g/mol |
IUPAC-Name |
2-cyclopropyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI-Schlüssel |
KZGXRQJVJQJQHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)

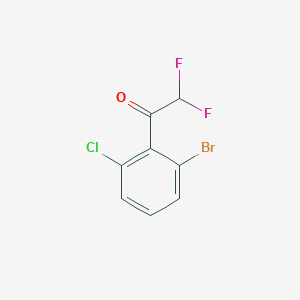
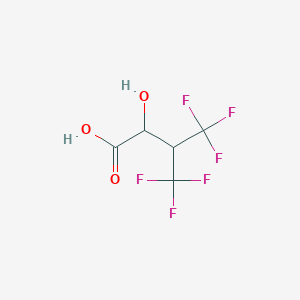
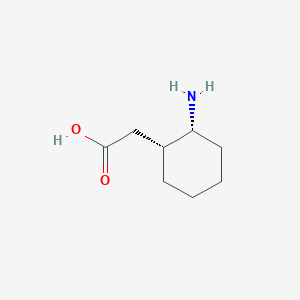
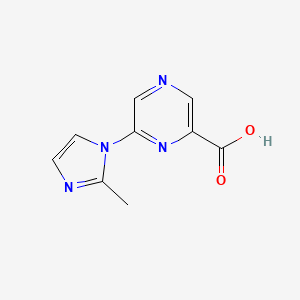
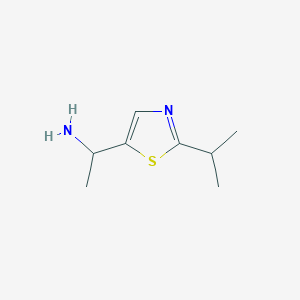
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
